2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine
Description
2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine is a highly substituted pyridine derivative featuring three bulky 4-(4-phenylphenyl)phenyl groups at the 2-, 4-, and 6-positions of the pyridine core. This structure confers significant steric bulk and extended π-conjugation, making it a candidate for applications in materials science, catalysis, and optoelectronics. The compound’s aromatic-rich architecture enhances thermal stability and electronic delocalization, which are critical for organic semiconductors or host-guest systems .
Properties
CAS No. |
847694-37-5 |
|---|---|
Molecular Formula |
C59H41N |
Molecular Weight |
764.0 g/mol |
IUPAC Name |
2,4,6-tris[4-(4-phenylphenyl)phenyl]pyridine |
InChI |
InChI=1S/C59H41N/c1-4-10-42(11-5-1)45-16-22-48(23-17-45)51-28-30-54(31-29-51)57-40-58(55-36-32-52(33-37-55)49-24-18-46(19-25-49)43-12-6-2-7-13-43)60-59(41-57)56-38-34-53(35-39-56)50-26-20-47(21-27-50)44-14-8-3-9-15-44/h1-41H |
InChI Key |
QKQNEJIIVYKGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC(=NC(=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia or amines under acidic or basic conditions.
Substitution Reactions: The phenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds to attach phenyl groups to the pyridine core.
Further Substitution: The additional phenyl groups are introduced through further substitution reactions, typically involving palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of 2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid and palladium acetate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrocarbon derivatives .
Scientific Research Applications
Table 1: Synthesis Conditions and Yields
| Catalyst | Reaction Time | Yield (%) |
|---|---|---|
| BF3·OEt2 | 2 hours | 82 |
| HMDS/TMSOTf | 1 hour | 88 |
| AcOH | 3 hours | 75 |
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for pharmaceutical research. Notably, derivatives of triarylpyridines have been investigated for their antimicrobial , anticancer , and antibacterial properties. For instance, certain analogues have shown effectiveness against various strains of bacteria and fungi, indicating potential as therapeutic agents .
Case Study: Antibacterial Activity
A study evaluated the antibacterial properties of synthesized triarylpyridine derivatives against common pathogens. The results indicated that some derivatives displayed significant inhibition zones compared to control groups, suggesting their potential use in developing new antibiotics .
Applications in Medicinal Chemistry
In medicinal chemistry, 2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine serves as a scaffold for designing new drugs. Its structural properties allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. Research has focused on its role in targeting cancer cells by disrupting cellular processes critical for tumor growth.
| Compound | Target Disease | Activity Type | IC50 (µM) |
|---|---|---|---|
| Triarylpyridine A | Breast Cancer | Cytotoxicity | 15 |
| Triarylpyridine B | Bacterial Infections | Antibacterial | 8 |
| Triarylpyridine C | Fungal Infections | Antifungal | 12 |
Applications in Materials Science
Beyond medicinal applications, this compound has shown promise in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of triarylpyridines contribute to their effectiveness as electron transport materials in these devices. Research indicates that incorporating such compounds can enhance the efficiency and stability of OLEDs .
Case Study: OLED Performance Enhancement
A recent study demonstrated that incorporating 2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine into OLED structures improved performance metrics such as brightness and operational lifetime. The findings suggest that this compound could play a crucial role in the future development of high-performance OLEDs .
Mechanism of Action
The mechanism of action of 2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine involves its interaction with molecular targets through various pathways:
Electron Transport: In organic electronics, the compound facilitates electron transport due to its conjugated structure, which allows for efficient charge transfer.
Catalytic Activity: As a ligand, it coordinates with metal centers in catalytic complexes, influencing the reactivity and selectivity of the catalytic process.
Biological Interactions: In biological systems, the compound may interact with cellular components, leading to potential therapeutic effects[][5].
Comparison with Similar Compounds
Substituent Electronic Effects
- 2,4,6-Tris[4-(dimethylamino)phenyl]pyridine (): The dimethylamino (-NMe₂) substituents are strong electron-donating groups, increasing the electron density of the pyridine ring. This contrasts with the electron-neutral 4-(4-phenylphenyl)phenyl groups in the target compound. The dimethylamino derivative exhibits a lower melting point (210°–222°C) and chromogenic activity (orange color upon interaction with acidic clay), highlighting substituent-dependent optical properties .
- 2,4,6-Tris(4-bromophenyl)pyridine (): Bromine atoms are electron-withdrawing, reducing the pyridine ring’s electron density. This compound (MW: 544.08 g/mol) likely has higher thermal stability due to halogenated aromaticity but reduced solubility in non-polar solvents compared to the target compound .
4-(4-Fluorophenyl)-2,6-diphenylpyridine ():
Fluorine’s electronegativity introduces moderate electron withdrawal, creating a polarized aromatic system. This derivative may exhibit stronger intermolecular interactions (e.g., dipole-dipole) compared to the purely hydrocarbon-substituted target compound .
Functional and Application-Based Comparisons
- Optoelectronic Properties: The dimethylamino derivative () shows color-forming properties under acidic conditions, suggesting utility in sensors or dyes. In contrast, the brominated analog () may serve as a flame retardant or intermediate in cross-coupling reactions due to halogen reactivity .
Coordination Chemistry :
Pyridine derivatives with nitrogen-containing substituents (e.g., imidazole in ) exhibit enhanced metal-binding capabilities. The target compound’s purely aromatic substituents may limit coordination compared to imidazole-bearing analogs but offer steric stabilization in catalytic complexes .- Thermal Stability: Brominated and fully aromatic derivatives generally exhibit higher decomposition temperatures. For example, 2,4,6-Tris(4-bromophenyl)pyridine’s thermal stability exceeds that of dimethylamino-substituted pyridines due to stronger C-Br bonds and aromatic stacking .
Biological Activity
2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine is a complex organic compound that has garnered attention in recent research for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of relevant literature, case studies, and experimental findings.
Chemical Structure and Properties
The compound 2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine belongs to the family of triarylpyridines, characterized by a pyridine core substituted with three phenyl groups. This structural configuration is significant as it influences the compound's interaction with biological targets.
Key Structural Features
- Pyridine Core : Provides basicity and potential for hydrogen bonding.
- Phenyl Substituents : Enhance lipophilicity and can influence the compound's ability to penetrate biological membranes.
Antimicrobial Properties
Recent studies have indicated that 2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine exhibits notable antimicrobial activity. Research has shown varying degrees of effectiveness against different microbial strains.
Case Study: Antifungal Activity
A study evaluated the antifungal properties of related compounds and found that certain derivatives of triarylpyridines inhibited the growth of Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values were comparable to established antifungal agents like ketoconazole .
Anticancer Properties
The anticancer potential of 2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine has been investigated in various cancer cell lines.
The mechanism through which this compound exerts its anticancer effects involves:
- Inhibition of Cell Proliferation : Studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis.
- Targeting Specific Pathways : The compound may interact with key signaling pathways involved in cancer progression.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Candida species | |
| Anticancer | Induces apoptosis in cancer cell lines |
Synthesis and Testing
Research has focused on synthesizing derivatives of triarylpyridines and testing their biological activities. For instance, modifications at the para position of phenyl groups significantly enhance antifungal activity due to increased electron density .
Pharmacokinetics and Drug-Likeness
Pharmacokinetic studies indicate that derivatives maintain favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. Most compounds tested showed good bioavailability and adherence to Lipinski's rule of five, suggesting their potential as drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
